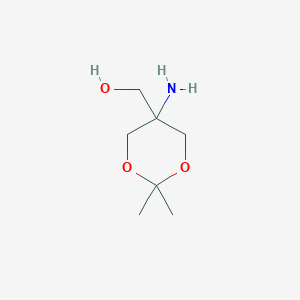
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Cat. No. B1267816
Key on ui cas rn:
53104-32-8
M. Wt: 161.2 g/mol
InChI Key: FZKNPLIAARFREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08202511B2
Procedure details


Tris hydrochloride (51 g, 324 mmol) was suspended in dry DMF (100 ml) and 2,2-dimethoxypropane (39 g, 374 mmol) was added followed by para-toluenesulfonic acid (2.6 g, 13.5 mmol). The mixture was stirred in a sealed flask for 18 h at ambient temperature when a clear solution resulted. Triethylamine (2.5 ml) was added and solvent evaporated. The viscous crude was dissolved in triethylamine (40 ml) and ethyl acetate (750 ml) added and the white precipitate of ammonium salts was filtered off after stirring for 30 mins. The filtrate was evaporated to give the product as a colourless liquid in approx. 85% yield.
Name
Tris hydrochloride
Quantity
51 g
Type
reactant
Reaction Step One





Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4].Cl.CO[C:12](OC)([CH3:14])[CH3:13].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N(CC)CC)C>CN(C=O)C>[NH2:7][C:2]1([CH2:5][OH:6])[CH2:3][O:4][C:12]([CH3:14])([CH3:13])[O:8][CH2:1]1 |f:0.1|
|
Inputs


Step One
|
Name
|
Tris hydrochloride
|
|
Quantity
|
51 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Step Two
|
Name
|
|
|
Quantity
|
39 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C)(C)OC
|
Step Three
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Four
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred in a sealed flask for 18 h at ambient temperature when a clear solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The viscous crude was dissolved in triethylamine (40 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate (750 ml) added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the white precipitate of ammonium salts was filtered off
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
after stirring for 30 mins
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1(COC(OC1)(C)C)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
